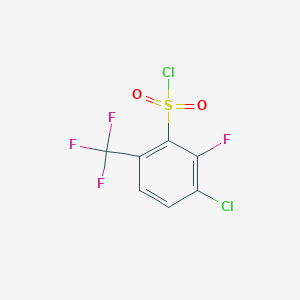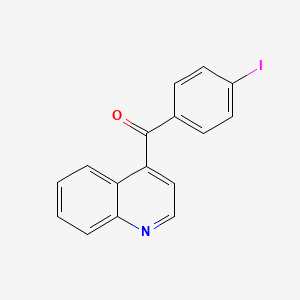
3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride
Vue d'ensemble
Description
3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H2ClF4O2S. It is known for its unique structural features, which include a chloro, fluoro, and trifluoromethyl group attached to a benzenesulfonyl chloride moiety. This compound is of significant interest in various fields of scientific research and industrial applications due to its reactivity and functional properties.
Mécanisme D'action
Target of Action
Benzenesulfonyl chlorides are generally known to react with amines, alcohols, and thiols, forming sulfonamides, sulfonic esters, and sulfonic thioesters, respectively .
Mode of Action
3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . The chlorine atom attached to the sulfonyl group is a good leaving group, making the compound susceptible to attack by nucleophiles such as amines, alcohols, and thiols .
Biochemical Pathways
The compound’s reactivity suggests it could be involved in the modification of proteins or other biomolecules containing amine, alcohol, or thiol groups .
Result of Action
Given its reactivity, it could potentially modify proteins or other biomolecules, altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound . For example, a lower pH (more acidic environment) could potentially increase the reactivity of the compound by protonating nucleophiles, making them more susceptible to attack .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorination and fluorination of suitable aromatic precursors. One common method involves the use of 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride as a starting material. The reaction is carried out in the presence of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It is also used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles such as amines or thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction, the product would be a substituted benzenesulfonyl chloride, while in a coupling reaction, the product would be a biaryl compound .
Applications De Recherche Scientifique
3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds, contributing to the development of new drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)benzenesulfonyl chloride
- 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Fluoro-6-(trifluoromethyl)benzenesulfonyl chloride
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Uniqueness
3-Chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the benzenesulfonyl chloride framework. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
Propriétés
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O2S/c8-4-2-1-3(7(11,12)13)6(5(4)10)16(9,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCXKIVHRIJBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B1406309.png)






![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)

